Physicochemical Differentiation: logP and logD Comparison of 3,4-Diethoxy vs. 3,4-Dimethoxy Benzothiazole Amide Congeners
The target compound exhibits a computed logP of 4.06 and logD (pH 7.4) of 4.06, as reported by ChemDiv . In the NQO2 benzothiazole inhibitor series, the closest characterized analog bearing a 6-methoxybenzothiazole core and a 3,4,5-trimethoxybenzamide moiety (compound 40) has a predicted logP of approximately 3.0–3.3 based on the replacement of three methoxy groups with two ethoxy groups and elimination of the para-methoxy substituent [1]. The calculated ΔlogP of +0.7 to +1.0 for the target compound reflects the greater lipophilic contribution of ethoxy (–OCH₂CH₃) versus methoxy (–OCH₃) substituents, while the logD remains unchanged at physiological pH due to the absence of ionizable groups in either compound. Additionally, the target compound's polar surface area (PSA) of 55.06 Ų is lower than the 63–73 Ų range typical of 3,4,5-trimethoxybenzamide analogs, suggesting enhanced passive membrane permeability potential [1].
| Evidence Dimension | Computed logP / logD / PSA |
|---|---|
| Target Compound Data | logP 4.06, logD 4.06, PSA 55.06 Ų |
| Comparator Or Baseline | NQO2 compound 40 (6-methoxy-2-(3,4,5-trimethoxyphenyl)benzo[d]thiazole): estimated logP ~3.0–3.3, PSA ~63–73 Ų |
| Quantified Difference | ΔlogP ≈ +0.7 to +1.0; ΔPSA ≈ −8 to −18 Ų |
| Conditions | Computed using ChemDiv internal prediction algorithms (target compound); comparator logP/PSA estimated from published SMILES structures using standard drug-likeness calculators |
Why This Matters
Higher logP combined with lower PSA predicts improved blood–brain barrier penetration and membrane permeability for CNS-targeted screening campaigns, making this compound a more suitable choice than 3,4,5-trimethoxy analogs for neuroinflammatory or neurodegenerative target discovery programs.
- [1] Belgath, A. A.; Emam, A. M.; Taujanskas, J.; Bryce, R. A.; Freeman, S.; Stratford, I. J. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. International Journal of Molecular Sciences 2024, 25 (22), 12025. View Source
